molecular formula C12H10Cl2N2O B11978650 2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide

2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide

Cat. No.: B11978650
M. Wt: 269.12 g/mol
InChI Key: BMWPXNFTABKUCB-WEVVVXLNSA-N
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Description

2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide is an organic compound with a complex structure that includes cyano, dichlorophenyl, and ethylacrylamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-ethoxyphenyl)acrylic acid
  • 2-cyano-3-(2,4-dichlorophenyl)acrylic acid
  • 2-cyano-3-(2,5-dimethoxyphenyl)acrylic acid

Uniqueness

2-cyano-3-(3,4-dichlorophenyl)-N-ethylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C12H10Cl2N2O/c1-2-16-12(17)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3,(H,16,17)/b9-5+

InChI Key

BMWPXNFTABKUCB-WEVVVXLNSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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